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Compound of Interest

Compound Name: 2,4-Dinitroanisole

Cat. No.: B092663

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dinitroanisole (DNAN), a compound of interest in various research fields, including insensitive
munitions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with generalized experimental
protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-Methoxy-2,4-dinitrobenzene Molecular Formula: C7HeN20s Molecular Weight:
198.13 g/mol CAS Number: 119-27-7

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,4-Dinitroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data of 2,4-Dinitroanisole
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Coupling

Chemical Shift L Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz

8.77 d 2.9 1H H-3
8.46 dd 9.2,2.9 1H H-5
7.23 d 9.2 1H H-6
4.10 S - 3H OCHs
Solvent:
CDCls[1]

Table 2: 33C NMR Data of 2,4-Dinitroanisole
Chemical Shift (6) ppm Assignment
157.3 C-1
140.2 C-2
138.9 C-14
129.1 C-5
121.9 C-3
113.6 C-6
57.5 OCHs

Solvent: CDCIz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2,4-Dinitroanisole
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Wavenumber (cm~?) Intensity Assignment

3098 Medium Aromatic C-H Stretch
1600 Strong Aromatic C=C Stretch
1520 Strong Asymmetric NO2 Stretch
1344 Strong Symmetric NO2 Stretch
1278 Strong Asymmetric C-O-C Stretch
1070 Medium Symmetric C-O-C Stretch
830 Strong C-N Stretch

742 Strong Out-of-plane C-H Bend

A comprehensive list of

observed peaks includes:
3098, 1600, 1520, 1488, 1442,
1416, 1344, 1318, 1278, 1186,
1152, 1136, 1070, 1002, 920,
830, 792, 762, and 742 cm™1.

[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of 2,4-Dinitroanisole

Amax (nm)

Solvent

300

Water

This absorption maximum is suitable for

guantitative analysis using a standard

calibration curve.[2]

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dinitroanisole in about 0.7 mL
of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.[3]
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (0 ppm).[3]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument uses a
strong, stable magnetic field generated by a superconducting magnet.[4][5]

Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy.[3][4]
This excites the *H or 13C nuclei. As the nuclei relax, they emit radiofrequency signals that
are detected.

Data Processing: The detected signal (Free Induction Decay, FID) is converted into a
spectrum (intensity vs. frequency) using a Fourier Transform (FT). The resulting spectrum is
then phased, baseline-corrected, and integrated to obtain the final data.

IR Spectroscopy (ATR-FTIR) Protocol

Sample Preparation: Place a small amount of solid 2,4-Dinitroanisole directly onto the
crystal (e.g., ZnSe or diamond) of the Attenuated Total Reflectance (ATR) accessory.[6]
Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is
necessary to subtract the absorbance of the crystal and the atmosphere (COz, H20) from the
sample spectrum.

Sample Scan: An infrared beam is passed through the ATR crystal, where it reflects
internally.[7] At each reflection point, an evanescent wave penetrates a short distance into
the sample, and absorption occurs at specific frequencies corresponding to the molecule's
vibrational modes.[6]
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Data Processing: The instrument's software automatically ratios the sample scan against the
background scan to produce a transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation: Prepare a stock solution of 2,4-Dinitroanisole of a known
concentration in a suitable UV-transparent solvent (e.g., water, ethanol).[2][8] Prepare a
series of dilutions from the stock solution to create a standard curve.

Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure
solvent to serve as a blank and another with the sample solution.[9][10]

Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
The instrument software will subtract this baseline from the subsequent sample
measurement.[10]

Data Acquisition: Replace the blank with the sample cuvette. The instrument passes a beam
of UV-Vis light through the sample and measures the amount of light absorbed at each
wavelength.[10] The spectrum is typically recorded over a range of 200-800 nm.[2]

Analysis: The wavelength of maximum absorbance (Amax) is identified from the spectrum.
For quantitative analysis, the absorbance at Amax for the unknown sample is compared to
the previously generated standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Dinitroanisole.
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Caption: General workflow for spectroscopic analysis of 2,4-Dinitroanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2,4-Dinitroanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092663#spectroscopic-data-nmr-ir-uv-vis-of-2-4-
dinitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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